

Sulfo-Cy7.5 NHS Ester: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Sulfo-Cy7.5 NHS ester**

Cat. No.: **B15553915**

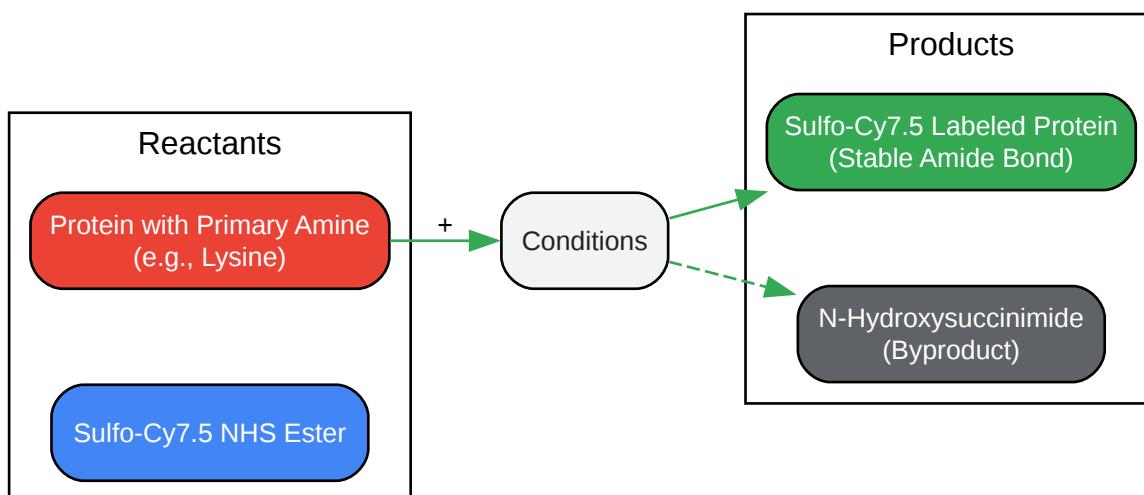
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core chemical properties of **Sulfo-Cy7.5 NHS ester**, a near-infrared (NIR) fluorescent dye. This guide is intended for researchers, scientists, and drug development professionals who utilize fluorescent labeling technologies for applications such as *in vivo* imaging, flow cytometry, and fluorescence microscopy.

Core Chemical and Physical Properties

Sulfo-Cy7.5 NHS ester is a water-soluble, amine-reactive fluorescent dye belonging to the cyanine family. Its key characteristics make it a valuable tool for labeling proteins, antibodies, and other biomolecules. The sulfonated nature of the dye imparts excellent water solubility, which is advantageous for labeling sensitive proteins that may be denatured by the presence of organic solvents.^[1] The N-hydroxysuccinimide (NHS) ester functional group allows for efficient and specific covalent bond formation with primary amines, such as the side chain of lysine residues, under mild basic conditions.^[2]


The spectral properties of Sulfo-Cy7.5, with excitation and emission in the near-infrared spectrum, are particularly beneficial for deep tissue imaging due to reduced background autofluorescence and enhanced tissue penetration.^[3] Structurally, it is an analog of indocyanine green (ICG) but features a trimethylene bridge that contributes to a higher quantum yield.^{[1][3]}

The following table summarizes the key quantitative properties of **Sulfo-Cy7.5 NHS ester**:

Property	Value	Reference(s)
Molecular Formula	C ₄₉ H ₄₈ K ₃ N ₃ O ₁₆ S ₄	[1][2][4]
Molecular Weight	~1180.5 g/mol	[2][4]
Excitation Maximum (λ _{ex})	~778 nm	[1][2]
Emission Maximum (λ _{em})	~797 nm	[1][2]
Molar Extinction Coefficient (ε)	~222,000 cm ⁻¹ M ⁻¹	[1][2]
Fluorescence Quantum Yield (Φ)	~0.21	[2]
Solubility	Water, DMF, DMSO	[1][2]
Appearance	Dark green solid	[1]
Storage Conditions	-20°C, desiccated, protected from light	[1][2][3]

Chemical Reactivity and Labeling Mechanism

The utility of **Sulfo-Cy7.5 NHS ester** as a labeling reagent stems from the reactivity of the N-hydroxysuccinimide ester with primary amines. This reaction, illustrated below, proceeds efficiently at a slightly alkaline pH (typically 7.2-8.5) and results in the formation of a stable amide bond between the dye and the target molecule.[2][5] The NHS group is an excellent leaving group, facilitating the nucleophilic attack by the amine.

[Click to download full resolution via product page](#)

Figure 1. Reaction of **Sulfo-Cy7.5 NHS Ester** with a primary amine.

Experimental Protocols

The following sections provide a detailed methodology for the labeling of proteins, such as antibodies, with **Sulfo-Cy7.5 NHS ester**, including purification and characterization of the conjugate.

Reagent Preparation

- Protein Solution:
 - The protein to be labeled should be dissolved in an amine-free buffer, such as phosphate-buffered saline (PBS) at a pH of 7.2-7.4. Buffers containing primary amines (e.g., Tris or glycine) will compete with the labeling reaction and must be removed by dialysis or buffer exchange.^[6]
 - For optimal labeling, the protein concentration should be between 2 and 10 mg/mL.^[6]
- **Sulfo-Cy7.5 NHS Ester** Stock Solution:
 - Allow the vial of **Sulfo-Cy7.5 NHS ester** to equilibrate to room temperature before opening to prevent moisture condensation.

- Prepare a stock solution of the dye by dissolving it in anhydrous dimethyl sulfoxide (DMSO) or water to a concentration of 10 mg/mL or 10 mM.^[6] This solution should be prepared fresh and protected from light.

Antibody Labeling Procedure

- pH Adjustment: Adjust the pH of the protein solution to 8.0-8.5 using a suitable buffer, such as 1 M sodium bicarbonate.^[6]
- Dye Addition: Add the calculated amount of **Sulfo-Cy7.5 NHS ester** stock solution to the protein solution. The optimal molar ratio of dye to protein should be determined empirically but typically ranges from 5:1 to 20:1.^[7]
- Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light, with gentle stirring or rotation.^[8]

Purification of the Labeled Conjugate

It is crucial to remove the unreacted dye from the labeled protein to ensure accurate characterization and to prevent non-specific binding in downstream applications.

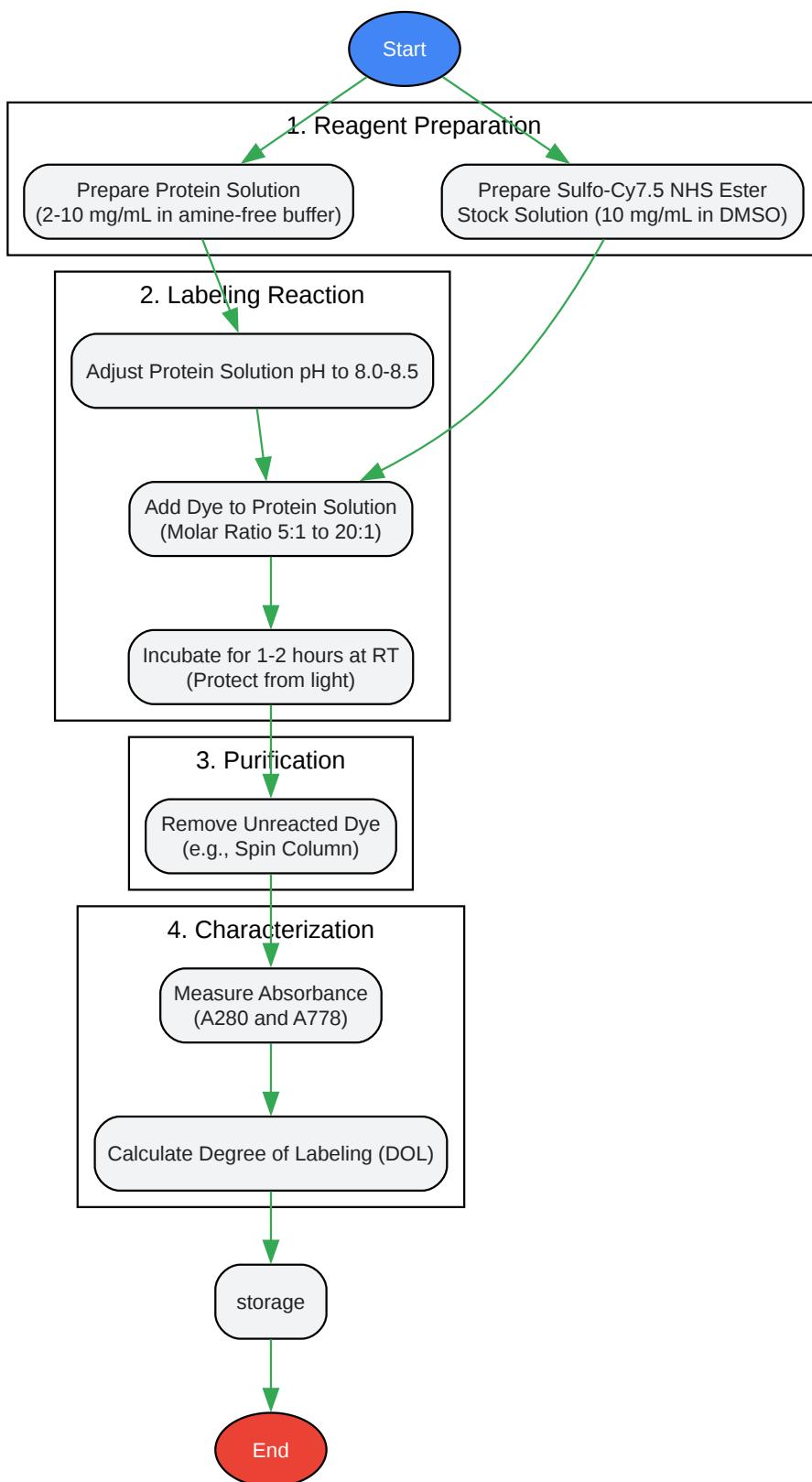
- Size-Exclusion Chromatography / Gel Filtration: This is a common method for separating the larger labeled protein from the smaller, unconjugated dye molecules.
 - Spin Columns: For small-scale purifications, pre-packed spin columns (e.g., Sephadex G-25) are a rapid and efficient option.^[9]
 - Equilibrate the spin column with PBS buffer according to the manufacturer's instructions.
 - Apply the reaction mixture to the column.
 - Centrifuge to collect the purified, labeled protein.
 - Gravity-Flow Columns: For larger volumes, a gravity-flow gel filtration column can be used. Fractions are collected and monitored for absorbance at 280 nm (protein) and ~778 nm (dye).

Characterization: Calculating the Degree of Labeling (DOL)

The Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule, is a critical parameter for ensuring the quality and consistency of the labeled conjugate. The DOL can be determined spectrophotometrically.

- Measure Absorbance: Measure the absorbance of the purified conjugate at 280 nm (A_{280}) and at the absorbance maximum of Sulfo-Cy7.5 (~778 nm, A_{\max}).
- Calculate DOL: The DOL is calculated using the following formula:

$$DOL = (A_{\max} \times \epsilon_{\text{protein}}) / ((A_{280} - (A_{\max} \times CF_{280})) \times \epsilon_{\text{dye}})$$


Where:

- A_{\max} is the absorbance of the conjugate at ~778 nm.
- A_{280} is the absorbance of the conjugate at 280 nm.
- $\epsilon_{\text{protein}}$ is the molar extinction coefficient of the protein at 280 nm (e.g., for IgG, $\epsilon \approx 210,000 \text{ M}^{-1}\text{cm}^{-1}$).
- ϵ_{dye} is the molar extinction coefficient of Sulfo-Cy7.5 at ~778 nm (~222,000 $\text{M}^{-1}\text{cm}^{-1}$).^[2]
- CF_{280} is a correction factor to account for the dye's absorbance at 280 nm (A_{280} of the free dye / A_{\max} of the free dye). For Sulfo-Cy7.5, this is approximately 0.09.^[1]

For most antibodies, an optimal DOL is typically between 2 and 10.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for antibody labeling and purification with **Sulfo-Cy7.5 NHS ester**.

[Click to download full resolution via product page](#)**Figure 2.** Workflow for antibody labeling with **Sulfo-Cy7.5 NHS ester**.

Conclusion

Sulfo-Cy7.5 NHS ester is a high-performance, water-soluble near-infrared dye that offers significant advantages for the fluorescent labeling of proteins and other biomolecules. Its robust chemical properties, coupled with a straightforward labeling protocol, make it an invaluable tool for a wide range of applications in biological research and drug development. By following the detailed methodologies outlined in this guide, researchers can achieve consistent and reliable results in their labeling experiments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Sulfo-Cyanine 7.5 NHS ester (A270305) | Antibodies.com [antibodies.com]
- 2. Sulfo-Cy7.5 NHS ester, 2736437-44-6 | BroadPharm [broadpharm.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Sulfo-Cyanine7.5 NHS ester | C49H48K3N3O16S4 | CID 164577456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. mesoscale.com [mesoscale.com]
- 9. interchim.fr [interchim.fr]
- To cite this document: BenchChem. [Sulfo-Cy7.5 NHS Ester: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15553915#sulfo-cy7-5-nhs-ester-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com